Basicity (pKa) Comparison: 2,3,4,5-Tetrafluoroaniline is a Stronger Base than the 2,3,5,6-Isomer
The basicity of the aromatic amine, as indicated by its predicted pKa, differs substantially among the three tetrafluoroaniline isomers, which directly impacts reactivity in acid-base mediated transformations and salt formation. 2,3,4,5-Tetrafluoroaniline has a predicted pKa of 1.23 , making it a significantly stronger base than 2,3,5,6-tetrafluoroaniline (pKa -0.22) and slightly stronger than the 2,3,4,6-isomer (pKa 0.85) . This difference of 1.45 pKa units compared to the 2,3,5,6-isomer translates to a >25-fold difference in proton affinity.
| Evidence Dimension | Aromatic amine basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 1.23 (±0.10, predicted) |
| Comparator Or Baseline | 2,3,5,6-Tetrafluoroaniline: pKa = -0.22 (±0.10, predicted); 2,3,4,6-Tetrafluoroaniline: pKa = 0.85 (±0.10, predicted) |
| Quantified Difference | ΔpKa = +1.45 vs. 2,3,5,6-isomer; ΔpKa = +0.38 vs. 2,3,4,6-isomer |
| Conditions | In silico prediction (ACD/Labs) under standard conditions |
Why This Matters
Higher amine basicity leads to improved nucleophilicity and different optimal pH conditions for coupling reactions, directly impacting reaction design and procurement decisions for amide bond formation.
